molecular formula C9H14O4 B1293848 Diethyl cyclopropane-1,2-dicarboxylate CAS No. 20561-09-5

Diethyl cyclopropane-1,2-dicarboxylate

Cat. No. B1293848
CAS RN: 20561-09-5
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-UHFFFAOYSA-N
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Description

Diethyl cyclopropane-1,2-dicarboxylate is a chemical compound that has been the subject of various synthetic methods and applications in organic chemistry. The compound features a cyclopropane ring, which is a three-membered carbon ring, with two ester groups attached to adjacent carbon atoms. This structure has been utilized in the synthesis of various derivatives and polymers.

Synthesis Analysis

Several methods have been developed to synthesize diethyl cyclopropane-1,2-dicarboxylate and its derivatives. One approach involves a cascade Michael-alkylation reaction using K2CO3 as a promoter, which allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions . Another method includes the ring-opening polymerization of diethyl 1,1-cyclopropanedicarboxylate using metallic sodium, which can be initiated by the reduction of diethyl malonate contaminant . Additionally, the synthesis of diethyl methylenecyclopropane-2,2-dicarboxylate has been achieved through reactions involving electrophiles and cyclopropylcarbanions .

Molecular Structure Analysis

The molecular structure of diethyl cyclopropane-1,2-dicarboxylate derivatives has been determined using various spectroscopic techniques, including X-ray crystallography. For instance, the relative configurations of certain diethyl trans-2,3-disubstituted cyclopropanedicarboxylates were confirmed by X-ray analysis . Similarly, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using NMR spectroscopy and X-ray analysis .

Chemical Reactions Analysis

Diethyl cyclopropane-1,2-dicarboxylate and its derivatives participate in various chemical reactions. For example, they can undergo cycloaddition reactions, as demonstrated by the Sc(OTf)3-catalyzed [3 + 3] cycloaddition with phthalazinium dicyanomethanides to form pyrido[2,1-a]phthalazine derivatives . The compound's reactivity has also been harnessed in the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates through the reaction of terminal 1,2-diols cyclic sulfates .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl cyclopropane-1,2-dicarboxylate derivatives are influenced by their unique structure. For instance, the polymer derived from the ring-opening polymerization of diethyl 1,1-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by GPC, IR, 1H- and 13C-NMR spectroscopy . The molecular weights of these polymers are typically low to moderate, which is consistent with the low monomer/initiator ratios used in the experiments . The stereochemistry of the synthesized compounds, such as 2-benzyloxymethyl-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid, has been determined by single crystal X-ray structure analysis, which is crucial for understanding their reactivity and potential applications .

Scientific Research Applications

Catalysis and Organic Synthesis

Diethyl cyclopropane-1,2-dicarboxylate plays a significant role in catalysis and organic synthesis. For instance, it reacts with phthalazinium dicyanomethanides to form derivatives of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine, which is a process catalyzed by Sc(OTf)3 and characterized by high yields and excellent diastereoselectivities (Liu et al., 2016). Additionally, diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates and aromatic aldehydes can undergo an AlCl3-catalyzed [3 + 2] cycloaddition reaction, leading to the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities (Yang et al., 2011).

Polymer Science

In polymer science, diethyl cyclopropane-1,2-dicarboxylate is used in ring-opening polymerization. It undergoes anionic ring-opening polymerization, particularly when contaminated with diethyl malonate, initiated by metallic sodium. The resulting poly(diethyl 1,1-cyclopropane dicarboxylate) is characterized by solubility in halogenated solvents and has been analyzed using various techniques including GPC, IR, and NMR (Penelle et al., 1994).

Chemical Synthesis and Drug Development

The compound is also relevant in the synthesis of fluorocyclopropyl analogs of pharmaceuticals. A study showed that diethyl 2-fluorocyclopropane-1,1-dicarboxylate enabled the synthesis of fluorocyclopropyl cabozantinib analogs, potentially offering fine-tuning options for lead optimization in drug discovery (Veliks et al., 2020).

Safety And Hazards

  • Personal Protective Equipment : Use a dust mask type N95 (US), eyeshields, and gloves when handling .

properties

IUPAC Name

diethyl cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942756
Record name Diethyl cyclopropane-1,2-dicarboxylatato(4-)
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cyclopropane-1,2-dicarboxylate

CAS RN

20561-09-5
Record name 1,2-Diethyl 1,2-cyclopropanedicarboxylate
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Record name Diethyl cyclopropane-1,2-dicarboxylate
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Record name 20561-09-5
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Record name Diethyl cyclopropane-1,2-dicarboxylatato(4-)
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Record name Diethyl cyclopropane-1,2-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GA Olah, VP Reddy, G Lee, J Casanova… - The Journal of …, 1993 - ACS Publications
There has beenconsiderable interest in the study of carbodications, both theoretically and experimentally. 2 The carbodications, being doubly positive charged species, exert increased …
Number of citations: 12 pubs.acs.org
F Wang, XY Xu, FY Wang, L Peng… - Letters in Organic …, 2015 - ingentaconnect.com
An effective and improved process for the preparation of cis-cyclopro panediamine dihydrochloride was developed in a 100 g scale. The key step in the process is the preparation of …
Number of citations: 2 www.ingentaconnect.com
L Skatteboel, Y Stenstroem - Acta Chem Scand, 1989 - actachemscand.org
A three step synthesis of 3-acetoxy-2, 6-dimethyl-1, 5-heptadiene is described. Starting from methyl chloroacetate and methyl acrylate, trans-and cis-dimethyl 1, 2-cyclopro-…
Number of citations: 8 actachemscand.org
KB Wiberg, RK Barnes, J Albin - Journal of the American Chemical …, 1957 - ACS Publications
Cyclopropene. I. The Reaction of 2-Bromocyclopropanecarboxylates with Potassium t-Butoxide Page 1 4994 Kenneth B. Wiberg, Robert K. Barnes and Jerry Albín Vol. sition 2% MP-635…
Number of citations: 93 pubs.acs.org
P Walser, P Renold, V N'Goka… - Helvetica chimica …, 1991 - Wiley Online Library
The hydrolysis of the meso‐cyclopropane‐1,2‐dicarboxylates 1a‐3a, 4, 5a, 6a, and 9, containing various substituents at C(3), and of the rac‐3‐phenylcyclopropane‐1,2‐…
Number of citations: 40 onlinelibrary.wiley.com
L Amori, S Katkevica, A Bruno, B Campanini… - …, 2012 - pubs.rsc.org
O-Acetylserine sulfhydrylase (isoform A, OASS-A) is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms. It is …
Number of citations: 47 pubs.rsc.org
RK Barnes - 1955 - search.proquest.com
, It has long been recognized that cyclopropane, the simplest of the small-ring compounds, has physical and chemical properties which in nary respects resemble those of olefinic …
Number of citations: 0 search.proquest.com
BJ Anding, A Ellern, LK Woo - Organometallics, 2012 - ACS Publications
Tetratolylporphyrinato (TTP) iridium complexes were shown to be extremely active and robust catalysts for the cyclopropanation of olefins using diazo compounds as carbene sources. Ir…
Number of citations: 106 pubs.acs.org
MM Baizer, JL Chruma - The Journal of Organic Chemistry, 1972 - ACS Publications
Controlled potential electrolysis at a mercury cathode was used to effect two-electron reductive cleavages of carbon tetrachloride, ethyl trichloroacetate, ethyl bromoacetate, allyl …
Number of citations: 173 pubs.acs.org
DD Ford, RJ Maguire, JC McWilliams… - Practical Synthetic …, 2020 - Wiley Online Library
Continuous processing, or flow chemistry is an alternative approach to achieving chemical synthesis by bringing reactive components together in a continuous reactor while …
Number of citations: 0 onlinelibrary.wiley.com

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